molecular formula C13H12N4S B1460995 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine CAS No. 1171587-56-6

3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Cat. No. B1460995
CAS RN: 1171587-56-6
M. Wt: 256.33 g/mol
InChI Key: UFLJUMQTUAPAJB-UHFFFAOYSA-N
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Description

3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is a pyrazole derivative that has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Researchers have explored the synthesis of derivatives containing the thiazole moiety, like 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine, for antimicrobial purposes. The antimicrobial activity of these compounds has been tested against different microorganisms (Abdelhamid et al., 2010).

Biological Activity Studies

  • Studies have been conducted on derivatives of this compound for their potential biological activities. Compounds with a structure similar to 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine have been synthesized and their toxicological properties against bacteria were investigated (Uma et al., 2017).

Structural Analysis and Chemical Properties

  • The structural and chemical properties of compounds similar to 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine have been examined. This includes studies on their hydrogen-bonded sheets and chains, which is crucial for understanding their molecular interactions (Portilla et al., 2007).

Apoptosis Inducers and Anti-infective Agents

  • Certain derivatives have been synthesized to study their in vitro anti-infective and cytotoxic activities. These studies include histomorphological analysis and apoptosis quantification in germ cells, highlighting their potential in medical applications (Bansal et al., 2020).

Novel Synthesis Methods

  • Innovative synthesis methods for producing functionally diverse derivatives have been investigated. These methods facilitate the creation of compounds with varied pharmaceutical interests (El‐Mekabaty et al., 2017).

Pharmaceutical Applications

  • There's ongoing research into the development of novel compounds based on 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine for potential use in pharmaceuticals. This includes exploring their anti-tumor, anti-infective, and antifungal properties (Gomha et al., 2016).

properties

IUPAC Name

5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-9-7-12(14)17(16-9)13-15-11(8-18-13)10-5-3-2-4-6-10/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLJUMQTUAPAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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